Ethyl dodecanoate

Catalog No.
S591886
CAS No.
106-33-2
M.F
C14H28O2
M. Wt
228.37 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl dodecanoate

CAS Number

106-33-2

Product Name

Ethyl dodecanoate

IUPAC Name

ethyl dodecanoate

Molecular Formula

C14H28O2

Molecular Weight

228.37 g/mol

InChI

InChI=1S/C14H28O2/c1-3-5-6-7-8-9-10-11-12-13-14(15)16-4-2/h3-13H2,1-2H3

InChI Key

MMXKVMNBHPAILY-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)OCC

Solubility

Soluble in ether, insoluble in water
1ml in 9ml 80% ethanol (in ethanol)

Synonyms

Ethyl Dodecanoate; Ethyl Dodecylate; Ethyl Laurinate; Ethyl n-Dodecanoate; NSC 83467; NSC 8912

Canonical SMILES

CCCCCCCCCCCC(=O)OCC

Origin

Ethyl dodecanoate can be naturally found in palm kernel oil, coconut oil, and laurel oil []. It can also be synthesized from lauric acid (dodecanoic acid) and ethanol [].

Significance

In scientific research, ethyl dodecanoate has applications in several areas:

  • Food Science: As a flavoring agent, it contributes a fruity or floral aroma to food products [].
  • Pharmaceutical Science: It acts as a penetration enhancer in topical formulations, facilitating the delivery of drugs through the skin [].
  • Cosmetics: It serves as an emollient and lubricant in cosmetic products [].
  • Biodiesel Production: As a potential biofuel precursor, it can be converted into biodiesel through transesterification reactions [].

Molecular Structure Analysis

Ethyl dodecanoate has a linear structure consisting of two main parts:

  • Hydrocarbon Chain: A long, unbranched chain of 12 carbon atoms (dodecyl group) forms the hydrophobic tail.
  • Ester Group: A carbonyl group (C=O) bonded to an oxygen atom which further links to an ethyl group (CH3CH2-) forms the hydrophilic head.

This structure creates an amphiphilic molecule, having both water-loving (hydrophilic) and water-hating (hydrophobic) properties. This plays a role in its function as a penetration enhancer and an emollient [].


Chemical Reactions Analysis

Synthesis

Ethyl dodecanoate can be synthesized through an esterification reaction between lauric acid and ethanol in the presence of an acid catalyst [].

CH3(CH2)10COOH (Lauric Acid) + CH3CH2OH (Ethanol) → CH3(CH2)10COOCH2CH3 (Ethyl Dodecanoate) + H2O (Water)

Decomposition

At high temperatures, ethyl dodecanoate can undergo hydrolysis to form lauric acid and ethanol [].

Other Reactions

Due to the presence of the ester group, ethyl dodecanoate can participate in other reactions like transesterification, where it reacts with an alcohol (like methanol) to form a different ester and ethanol [].


Physical And Chemical Properties Analysis

  • Melting Point: 31-34 °C []
  • Boiling Point: 271 °C []
  • Solubility: Slightly soluble in water (around 0.1 g/L at 25 °C). Soluble in organic solvents like ethanol, ether, and chloroform [].
  • Density: 0.85 g/cm³ []
  • Stability: Relatively stable under normal storage conditions [].

Penetration Enhancement

The amphiphilic nature of ethyl dodecanoate allows it to interact with both the lipid bilayer of the skin and water-based formulations. This disrupts the skin barrier, facilitating the delivery of drugs through the skin [].

Emollient Effect

Ethyl dodecanoate helps retain moisture in the skin by forming a protective film on the surface, thus improving skin softness and smoothness [].

Natural Occurrence and Synthesis

Ethyl dodecanoate is found naturally in various fruits and plants, including grapes (Vitis vinifera) and guava (Psidium guajava) []. It can also be produced synthetically through the esterification reaction between lauric acid and ethanol [].

Applications in Scientific Research

Ethyl dodecanoate has various applications in scientific research, including:

  • Solvent: Due to its non-polar character, ethyl dodecanoate can be used as a non-aqueous solvent in various research applications, such as extracting and isolating non-polar compounds from complex mixtures [].
  • Reference standard: Ethyl dodecanoate's well-defined chemical structure and properties make it a suitable reference standard in analytical techniques like chromatography and spectroscopy, aiding in the identification and quantification of other compounds [].
  • Flavor research: As a flavoring agent, ethyl dodecanoate contributes to the characteristic fruity aroma of various food products. Researchers use it in sensory studies and flavor analysis to understand and characterize the aroma profiles of complex mixtures [].

Physical Description

Liquid
Colourless, oily liquid with a fruity, floral odou

XLogP3

5.6

Boiling Point

271.0 °C

Density

d254 0.86
0.858-0.863

LogP

5.71 (LogP)
5.71

Appearance

Assay:>98%A solution in ethanol

Melting Point

-10.0 °C
-10 °C
-10°C

UNII

F389D4MD5K

Other CAS

106-33-2

Wikipedia

Ethyl laurate

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]
Cosmetics -> Emollient

General Manufacturing Information

Dodecanoic acid, ethyl ester: ACTIVE

Dates

Modify: 2023-08-15
Liu et al. Kinetic resolution of constitutional isomers controlled by selective protection inside a supramolecular nanocapsule Nature Chemistry, doi: 10.1038/nchem.751, published online 8 August 2010 http://www.nature.com/nchem

Explore Compound Types